3-Ethyl-5-hydroxybenzaldehyde

ALDH Inhibitors Enzyme Selectivity Chemical Probe

Obtain 3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6), a uniquely substituted benzaldehyde that acts as a highly selective ALDH1A1 inhibitor (IC50 = 70 nM), offering 50-fold selectivity over ALDH2. Unlike pan-ALDH inhibitors or less selective analogs, its specific 3-ethyl-5-hydroxy substitution pattern ensures precise target engagement, preventing confounding results in cancer stem cell and chemoresistance assays. With a cLogP of 1.77, it provides superior cell permeability compared to polar analogs like vanillin, and its predicted metabolic stability against aldehyde oxidase makes it a reliable tool for in vitro pharmacology studies requiring sustained compound concentration.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 532966-64-6
Cat. No. B3353161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-hydroxybenzaldehyde
CAS532966-64-6
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)O)C=O
InChIInChI=1S/C9H10O2/c1-2-7-3-8(6-10)5-9(11)4-7/h3-6,11H,2H2,1H3
InChIKeySOSZJZOUVDHZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6) for ALDH Research: Procurement and Selection Guide


3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6) is a substituted benzaldehyde derivative featuring an ethyl group at the 3-position and a hydroxyl group at the 5-position, with a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol . This compound is primarily utilized in scientific research as a selective aldehyde dehydrogenase (ALDH) inhibitor tool compound, exhibiting distinct isoform-specific inhibitory profiles [1]. Its well-defined structure and characterized activity make it a valuable probe for dissecting the roles of ALDH enzymes in cellular detoxification, stem cell biology, and cancer metabolism [1].

Why Generic Benzaldehyde Derivatives Cannot Substitute for 3-Ethyl-5-hydroxybenzaldehyde in Targeted ALDH Research


The assumption that simple hydroxybenzaldehydes are functionally interchangeable as ALDH inhibitors is invalid. The specific substitution pattern on the benzaldehyde ring—the presence of a 3-ethyl group combined with a 5-hydroxy group—dictates both the potency and, critically, the selectivity profile across the 19-member ALDH enzyme family. Data demonstrates that even minor structural changes lead to significant shifts in enzyme inhibition [1]. For example, while many benzaldehydes can act as substrates for aldehyde oxidase, their interaction with ALDH isoforms varies dramatically based on the substituent's nature and position [2]. Therefore, using an analog like a 3-methyl, 3-methoxy, or 4-hydroxy derivative in place of 3-ethyl-5-hydroxybenzaldehyde will not replicate its unique biological fingerprint and will confound experimental results in ALDH-focused studies.

Quantitative Differentiation of 3-Ethyl-5-hydroxybenzaldehyde for Scientific Selection


Isoform Selectivity: 3-Ethyl-5-hydroxybenzaldehyde as a Tool for Differentiating ALDH1A1, ALDH3A1, and ALDH2

This compound demonstrates a clear and quantifiable selectivity window across three major human ALDH isoforms: ALDH1A1, ALDH3A1, and ALDH2. It potently inhibits ALDH1A1 with an IC50 of 70 nM, shows moderate activity against ALDH3A1 with an IC50 of 450 nM, and is a weak inhibitor of ALDH2 with an IC50 of 3,500 nM. This 50-fold difference in potency between ALDH1A1 and ALDH2 is a critical feature for experiments requiring isoform discrimination [1].

ALDH Inhibitors Enzyme Selectivity Chemical Probe

Comparative Physicochemical Properties for Formulation and Assay Development

The 3-ethyl substitution confers distinct physicochemical properties compared to common analogs like 3-methoxy-4-hydroxybenzaldehyde (vanillin). The calculated LogP (cLogP) for 3-ethyl-5-hydroxybenzaldehyde is 1.77, while vanillin has a cLogP of 1.21. This higher lipophilicity is a direct consequence of the ethyl group, predicting increased membrane permeability and potentially altered intracellular distribution . This difference is crucial for cell-based assay design and for understanding compound behavior.

Lipophilicity Solubility Medicinal Chemistry

Impact of 3-Hydroxy Substitution on Aldehyde Oxidase Metabolism

The presence of a 3-hydroxy group on the benzaldehyde scaffold has a profound impact on metabolism by aldehyde oxidase (AO). Kinetic studies on a panel of substituted benzaldehydes reveal that compounds with a 3-hydroxy group display minimal Vmax values or no detectable reaction with aldehyde oxidase, in stark contrast to 3-methoxy analogs which show high Vmax values [1]. This suggests 3-ethyl-5-hydroxybenzaldehyde is predicted to have greater metabolic stability against AO-mediated oxidation compared to 3-methoxy-substituted benzaldehydes.

Drug Metabolism Aldehyde Oxidase Metabolic Stability

Procurement Specifications: Purity Baseline and Commercial Availability

For reproducible research, sourcing from a verified supplier with a stated purity is essential. 3-Ethyl-5-hydroxybenzaldehyde is available commercially at a baseline purity of ≥95% (Product No. 1826872) . This specification provides a reliable starting point for assay development, ensuring that observed biological activity is not significantly confounded by impurities, which is a common risk when sourcing less-characterized or in-house synthesized analogs.

Compound Sourcing Purity Standards Research Reagent

Validated Research Scenarios for 3-Ethyl-5-hydroxybenzaldehyde Based on Comparative Data


Pharmacological Dissection of ALDH1A1 in Cancer Stem Cell Biology

In cancer research, distinguishing the role of ALDH1A1 from other ALDH isoforms like ALDH3A1 and ALDH2 is critical. This compound, with its 50-fold selectivity for ALDH1A1 (IC50 = 70 nM) over ALDH2 (IC50 = 3,500 nM) [1], serves as an ideal probe to specifically inhibit ALDH1A1 activity. This allows researchers to accurately attribute functional outcomes in cancer stem cell self-renewal or chemoresistance assays to ALDH1A1 inhibition, a precision not achievable with pan-ALDH inhibitors or less selective benzaldehyde analogs.

Design of Cell-Permeable ALDH1A1 Inhibitors for Intracellular Target Engagement

The calculated LogP of 1.77 [1] indicates greater lipophilicity than common benzaldehyde analogs like vanillin (cLogP 1.21). This physicochemical property supports the compound's use as a starting scaffold in medicinal chemistry programs aimed at developing cell-permeable ALDH1A1 inhibitors. Its enhanced membrane permeability profile makes it a suitable choice for cellular assays where efficient target engagement is paramount, offering an advantage over more polar, less permeable analogs.

Metabolic Stability Profiling in In Vitro ADME Assays

Based on class-level kinetic data showing that 3-hydroxybenzaldehydes are poor substrates for aldehyde oxidase (AO) [1], 3-ethyl-5-hydroxybenzaldehyde is predicted to possess greater metabolic stability against AO-mediated oxidation. This makes it a suitable tool compound for in vitro pharmacology studies where sustained compound concentration is needed, avoiding the rapid clearance often seen with 3-methoxy-substituted benzaldehydes. It serves as a valuable comparator when assessing the metabolic liabilities of new chemical entities in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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